Lipophilicity (AlogP) Differentiation from 4-Alkoxy and Unsubstituted Analogs
(4-Isobutoxypyrazol-1-yl)-acetic acid exhibits an AlogP of 1.29, which is substantially higher than the unsubstituted pyrazol-1-yl-acetic acid (ACD/LogP -0.19) and the 4-ethoxy analog (estimated AlogP ~0.8 based on additive fragment contributions) . This intermediate lipophilicity positions it in a favorable range for both passive permeability (typically logD 1-3) and aqueous solubility, distinct from highly polar or excessively lipophilic congeners. The branched isobutoxy group provides a LogP increase of ~1.5 units over the unsubstituted scaffold while retaining hydrogen-bond donors (HBD 2) and acceptors (HBA 5) that maintain solubility potential .
| Evidence Dimension | Lipophilicity (AlogP / ACD/LogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | Pyrazol-1-yl-acetic acid (unsubstituted): ACD/LogP = -0.19; (4-Ethoxypyrazol-1-yl)-acetic acid: estimated AlogP ~0.8 |
| Quantified Difference | ΔLogP ≈ +1.5 vs. unsubstituted; ΔLogP ≈ +0.5 vs. 4-ethoxy analog |
| Conditions | Computed AlogP values from AladdinSci database and ChemSpider ACD/LogP predictions, under standard conditions. |
Why This Matters
Lipophilicity directly influences passive permeability, metabolic stability, and off-target binding — three critical parameters for selecting a pyrazole building block in lead optimization campaigns.
